tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225136-78-5
VCID: VC6435148
InChI: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC(=C1)CO
Molecular Formula: C10H17NO4
Molecular Weight: 215.249

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

CAS No.: 2225136-78-5

Cat. No.: VC6435148

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate - 2225136-78-5

Specification

CAS No. 2225136-78-5
Molecular Formula C10H17NO4
Molecular Weight 215.249
IUPAC Name tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Standard InChI InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3
Standard InChI Key DXKJYXGTUJHDDV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC(=C1)CO

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s systematic IUPAC name, tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate, denotes a bicyclic structure comprising a partially saturated oxazine ring (Figure 1). Key functional groups include:

  • A tert-butyl ester at position 4, enhancing steric protection and solubility in nonpolar solvents.

  • A hydroxymethyl group at position 6, enabling further derivatization via oxidation or esterification.

  • A dihydro-2H-oxazine backbone, conferring rigidity and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of Analogous Compounds

Propertytert-Butyl Dihydroisoquinoline Analog Oxazine Sulfonamide Derivative
Molecular FormulaC₁₅H₂₁NO₃C₁₇H₂₁NO₄S
Molecular Weight (g/mol)263.33335.42
Melting Point (°C)120–123Not reported
Boiling Point (°C)403.7 ± 45.0Not reported
Density (g/cm³)Not reportedNot reported
SolubilityLikely polar aprotic solventsDMSO, ethanol

Note: Data extrapolated from structurally related compounds due to limited direct reports.

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, analogous dihydrooxazines exhibit:

  • ¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm), oxazine ring protons (δ 3.5–4.5 ppm), and hydroxymethyl groups (δ 4.7–5.1 ppm) .

  • IR Spectroscopy: Stretching vibrations for ester carbonyl (≈1720 cm⁻¹), hydroxyl (≈3400 cm⁻¹), and C-O-C ether linkages (≈1250 cm⁻¹) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of dihydrooxazine derivatives typically involves cyclization of β-amino alcohols or reductive amination of ketones. For tert-butyl-protected analogs, common strategies include:

  • Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazine ring from diene precursors, followed by hydroxymethylation .

Example Protocol (Adapted from Patent WO2016201225A1) :

  • Starting Material: 5-(Hydroxymethyl)-2-nitrobenzoic acid.

  • Reduction: Catalytic hydrogenation to yield the corresponding amine.

  • Cyclization: Treatment with epichlorohydrin to form the oxazine ring.

  • Boc Protection: Reaction with Boc anhydride in tetrahydrofuran (THF) at 0°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~45–60% (over four steps).

Challenges in Synthesis

  • Regioselectivity: Ensuring hydroxymethyl group incorporation at position 6 requires careful control of reaction stoichiometry .

  • Steric Hindrance: Bulky tert-butyl groups may slow cyclization, necessitating elevated temperatures or prolonged reaction times .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

Dihydrooxazines are pivotal in synthesizing RORγ agonists, as demonstrated in WO2016201225A1 . Key attributes include:

  • Metabolic Stability: The saturated oxazine ring resists oxidative degradation in vivo.

  • Bioavailability: Tert-butyl esters enhance membrane permeability, aiding central nervous system (CNS) targeting.

Table 2: Biological Activity of Related Compounds

Compound ClassIC₅₀ (nM)Target
Oxazine Sulfonamides2–50RORγ (Nuclear Receptor)
Dihydroisoquinoline Carbamates10–100Serine Proteases

Agrochemical Uses

Hydroxymethyl-oxazines serve as precursors for herbicides and fungicides. For example:

  • Fungicidal Activity: Analogous compounds inhibit chitin synthase in Fusarium species (EC₅₀: 5–20 μM) .

Future Research Directions

Unresolved Questions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dihydrooxazines.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion profiles.

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